1-(Piperidin-2-yl)cyclopropan-1-ol
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthetic Applications in Organic Chemistry
Zn(II)-Catalyzed Synthesis of Piperidines : A study by Lebold, Leduc, and Kerr (2009) demonstrates the utility of catalytic Zn(NTf2)2 in the reaction of benzyl-protected propargyl amines and 1,1-cyclopropane diesters. This process enables access to highly functionalized piperidines through a tandem cyclopropane ring-opening/Conia-ene cyclization, showcasing the versatility of cyclopropanol derivatives in synthesizing complex nitrogen-containing heterocycles (Lebold et al., 2009).
Cyclopropanone Equivalents from 3-Chloropropionic Acid : Wasserman, Dion, and Fukuyama (1989) explored the use of 1-piperidino-1-trimethylsilyloxycyclopropane and the corresponding 1-hydroxy-1-piperidinocyclopropane as cyclopropanone equivalents. These compounds, prepared from the piperidide of 3-chloropropionic acid, engage in reactions with various nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines, highlighting the synthetic value of cyclopropyl alcohol derivatives in constructing diverse heterocyclic structures (Wasserman et al., 1989).
Pharmacological Applications
Mammalian Topoisomerase II Inhibitory Activity : Wentland et al. (1993) identified 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a potent inhibitor of bacterial DNA gyrase, as also interactive with mammalian topoisomerase II. This suggests potential therapeutic applications of cyclopropyl-containing compounds in cancer therapy, due to their ability to interfere with DNA replication and cell division processes (Wentland et al., 1993).
Antimycobacterial Activities of Novel Fluoroquinolones : Senthilkumar et al. (2009) synthesized and evaluated novel 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(subsecondary amino)-4-oxoquinoline-3-carboxylic acids for their antimycobacterial activities. The study highlights the significance of cyclopropyl and piperidine derivatives in developing effective treatments against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
1-piperidin-2-ylcyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8(4-5-8)7-3-1-2-6-9-7/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDBWULCMICKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-2-yl)cyclopropan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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